molecular formula C16H22N2O6S B2646448 Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate CAS No. 1797648-47-5

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate

Cat. No.: B2646448
CAS No.: 1797648-47-5
M. Wt: 370.42
InChI Key: JVHAYLLPAAXDPK-UHFFFAOYSA-N
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Description

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate is a complex organic compound characterized by its unique spiro structure. This compound features a spiro[5.5]undecane skeleton, which includes both oxygen and nitrogen atoms within its heterocyclic rings. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spiro[5.5]undecane core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the spiro structure and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The sulfonyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate is unique due to the combination of its spiro structure with sulfonyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-22-15(19)17-13-3-5-14(6-4-13)25(20,21)18-9-7-16(8-10-18)23-11-2-12-24-16/h3-6H,2,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHAYLLPAAXDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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